Product packaging for 1-Benzyl-4-phenyl-1,2,3-triazole(Cat. No.:CAS No. 108717-96-0)

1-Benzyl-4-phenyl-1,2,3-triazole

Cat. No.: B3045496
CAS No.: 108717-96-0
M. Wt: 235.28 g/mol
InChI Key: GANAQXGHGKBVKP-UHFFFAOYSA-N
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Description

Significance of the 1,2,3-Triazole Scaffold in Modern Organic Chemistry

The 1,2,3-triazole ring system is a five-membered heterocycle containing three adjacent nitrogen atoms. This structural motif is a cornerstone in modern organic chemistry, valued for its unique chemical properties. researchgate.netacs.org The triazole ring is remarkably stable to metabolic degradation, oxidation, and reduction, making it an ideal scaffold in the design of new molecules. researchgate.net Its high dipole moment and ability to participate in hydrogen bonding and π-π stacking interactions contribute to its capacity to interact with biological targets. researchgate.net These characteristics have led to the widespread use of the 1,2,3-triazole core in medicinal chemistry, materials science, and agrochemicals. acs.org

Role of 1,4-Disubstituted 1,2,3-Triazoles in Scientific Inquiry

Among the various isomers of substituted triazoles, the 1,4-disubstituted 1,2,3-triazoles are of particular importance, largely due to the advent of "click chemistry." Specifically, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and regioselective method for the synthesis of these compounds. acs.org This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups, making the 1,4-disubstituted 1,2,3-triazole a readily accessible and versatile building block in the creation of more complex molecules. acs.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H13N3 B3045496 1-Benzyl-4-phenyl-1,2,3-triazole CAS No. 108717-96-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

108717-96-0

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

1-benzyl-4-phenyltriazole

InChI

InChI=1S/C15H13N3/c1-3-7-13(8-4-1)11-18-12-15(16-17-18)14-9-5-2-6-10-14/h1-10,12H,11H2

InChI Key

GANAQXGHGKBVKP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC=CC=C3

Origin of Product

United States

Synthetic Strategies and Methodologies for 1 Benzyl 4 Phenyl 1,2,3 Triazole

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Approaches

The CuAAC reaction has become the standard for preparing 1,4-disubstituted 1,2,3-triazoles due to its reliability, mild reaction conditions, and high regioselectivity. researchgate.netmdpi.com The reaction involves the [3+2] cycloaddition of an azide (B81097) (benzyl azide) and a terminal alkyne (phenylacetylene) mediated by a copper(I) catalyst.

The benchmark reaction for optimizing these catalytic systems is often the cycloaddition of benzyl (B1604629) azide with phenylacetylene (B144264) to form 1-benzyl-4-phenyl-1,2,3-triazole. nih.govacs.org Various copper sources and reaction conditions have been developed to enhance the efficiency, yield, and sustainability of this synthesis.

The complex tetrakis(acetonitrile)copper(I) hexafluorophosphate, [Cu(CH₃CN)₄]PF₆, is an effective and commonly used catalyst for the synthesis of this compound. researchgate.net This commercially available, colorless solid serves as a reliable source of the active Cu(I) species. wikipedia.orgsigmaaldrich.com The acetonitrile (B52724) ligands in the complex are labile and easily displaced, allowing for the formation of the necessary catalytic intermediates. wikipedia.org

Research has demonstrated the successful use of [Cu(CH₃CN)₄]PF₆ in the click reaction between phenylacetylene and benzyl azide, with the structure of the resulting this compound product confirmed by spectroscopic methods like HRMS, FTIR, and NMR. researchgate.net In some procedures, a ligand such as tris(benzyltriazolylmethyl)amine (TBTA) is used alongside the copper(I) salt to stabilize the catalyst and improve reaction outcomes. rsc.org

Table 1: Synthesis of this compound using [Cu(CH₃CN)₄]PF₆

Reactant 1Reactant 2Catalyst SystemSolventConditionsReference
Benzyl AzidePhenylacetylene[Cu(CH₃CN)₄]PF₆Not specifiedNot specified researchgate.net
Methyl 3-azido-4-methyl-2-thiophenecarboxylate1-Benzyl-4-propargyloxy-1H-benzo[d] nih.govacs.orgresearchgate.nettriazole(CH₃CN)₄CuBF₄ (5.7 mol %), TBTA (4.9 mol %)t-BuOH/H₂ORoom Temp, 64 h rsc.org

While the active catalyst is copper(I), various copper(II) salts and complexes are frequently used as pre-catalysts. researchgate.net These systems rely on the in situ reduction of Cu(II) to Cu(I) to initiate the catalytic cycle. acs.org This approach avoids the need to handle potentially unstable Cu(I) salts. The reduction of copper(II) can be achieved through several means, including oxidation of an alcohol solvent or homocoupling of the alkyne substrate. acs.orgrsc.org

For instance, copper(II) acetate (B1210297) (Cu(OAc)₂) has been shown to effectively catalyze the azide-alkyne cycloaddition in alcoholic solvents like methanol (B129727) without the need for an external reducing agent. acs.org Copper(II) complexes with specific ligands, such as those based on mercaptopyridine-functionalized triazoles, have also been developed and shown to be highly efficient for click reactions in alcoholic solvents. rsc.org

Table 2: Synthesis of Triazoles using Copper(II) Catalysts

AzideAlkyneCatalystSolventConditionsYieldReference
Benzyl AzidePhenylacetylene1 mol % Cu(OAc)₂MeOHRoom Temp, 18 h95% acs.org
2-PicolylazidePropargyl alcohol1 mol % Cu(OAc)₂Not specified1-2 minHigh acs.org

A particularly green and cost-effective catalytic system employs copper sulfate (B86663) (CuSO₄), a readily available and inexpensive Cu(II) source, in combination with a mild, biological reducing agent like D-glucose. mdpi.com In one approach, a stable and efficient alkynylcopper(I) complex catalyst is prepared beforehand by treating phenylacetylene with Fehling's reagent (which contains copper sulfate) in the presence of glucose. mdpi.com

This pre-formed copper(I) phenylacetylide complex can then be used in catalytic amounts (e.g., 0.5 mg/mmol) to synthesize a variety of 1,2,3-triazoles, including the title compound, from the corresponding alkynes and azides. The reactions proceed smoothly in solvents like dichloromethane (B109758) (CH₂Cl₂) at room temperature, demonstrating broad functional group tolerance and high yields without requiring other additives. mdpi.com This method highlights a sustainable pathway by utilizing a bio-renewable reductant. mdpi.com

Table 3: Synthesis of 1,2,3-Triazoles using a Bio-Reduced Copper Catalyst

AlkyneAzideCatalystSolventConditionsYieldReference
1-Ethynylcyclohexan-1-olBenzyl Azide0.5 mg/mmol Copper(I) phenylacetylideCH₂Cl₂Room Temp, 24 h>95% mdpi.com
Various AlkynesBenzyl AzideCatalytic Copper(I) phenylacetylideCH₂Cl₂Room Temp, 24 h70-90% mdpi.com

The use of microwave (MW) irradiation has emerged as a powerful technique to accelerate the synthesis of this compound and its derivatives. nih.govrsc.org Microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields compared to conventional heating methods. mdpi.comrsc.org

Both copper(I) and copper(II) catalytic systems can be employed under microwave conditions. For example, N-heterocyclic carbene-copper (NHC-Cu) catalysts have been used effectively in aqueous solvents under microwave irradiation, with optimal conditions often found around 80-100 °C for 10-15 minutes. mdpi.com Similarly, copper(II) complexes supported by ligands have been used for the high-yielding synthesis of triazoles with microwave assistance. rsc.org This rapid, efficient, and often green approach is highly valuable for constructing libraries of triazole compounds. rsc.orgnih.gov

Catalytic Systems and Conditions in CuAAC for this compound Synthesis

Solvent Systems for CuAAC

The choice of solvent can significantly influence the efficiency of the CuAAC reaction. A variety of solvent systems have been successfully employed for the synthesis of this compound.

Water: Demonstrating the reaction's robustness, water is a viable solvent for the CuAAC synthesis of this compound. rsc.org Reactions can be carried out "on water," highlighting the method's alignment with green chemistry principles. thieme-connect.com

t-BuOH/H₂O: A mixture of tert-butanol (B103910) and water is another effective solvent system. In one improved green chemistry procedure, a t-BuOH/H₂O mixture was used for the initial formation of benzyl azide, followed by the sequential addition of the other reactants for the cycloaddition. ampp.org A specific protocol for a recycling test of a catalyst used a t-BuOH/H₂O (1:3) mixture. iphy.ac.cn

Other Organic Solvents: Dichloromethane has been shown to be an effective solvent, with reactions reaching completion in five hours at 30°C. thieme-connect.com Toluene is another organic solvent in which the reaction proceeds efficiently. thieme-connect.comyoutube.com Additionally, a mixture of DMSO and water (1:3 ratio) has been utilized as a solvent system. rsc.org

The following table summarizes the performance of different solvent systems in the synthesis of this compound via CuAAC.

Solvent SystemTemperature (°C)Reaction TimeYield (%)Reference
Dichloromethane305 hoursComplete Conversion thieme-connect.com
Toluene3016 hoursComplete Conversion thieme-connect.com
"on water"308 hours80% Conversion thieme-connect.com
Acetonitrile305 hours80% Conversion thieme-connect.com
t-BuOH/H₂O602 hours99 iphy.ac.cn
WaterRoom Temp.-75 rsc.org
DMSO/H₂O (1:3)Room Temp.-High rsc.org
One-Pot Multicomponent Reactions

One-pot multicomponent reactions offer a streamlined and efficient approach to synthesizing 1,4-disubstituted 1,2,3-triazoles, including this compound. chapman.edu This strategy avoids the isolation of intermediates, saving time and resources.

In a typical one-pot procedure for this compound, benzyl bromide and sodium azide are first reacted in a suitable solvent system, such as t-BuOH/H₂O, to form benzyl azide in situ. ampp.orgresearchgate.net Following this, phenylacetylene, a reducing agent like ascorbic acid, a base like sodium hydroxide, and a copper(II) sulfate source are added sequentially to the reaction mixture. ampp.org This approach has been successfully applied to generate the target triazole. ampp.org Another one-pot method involves the reaction of α-tosyloxy ketones or α-halo ketones with sodium azide and terminal alkynes in aqueous PEG 400. chapman.edu

Precursor Synthesis for CuAAC

The primary precursors for the CuAAC synthesis of this compound are phenylacetylene and benzyl azide. researchgate.net

Phenylacetylene: This terminal alkyne is a commercially available reagent. youtube.com For laboratory synthesis, it can be prepared from 1-phenyl-2-(trimethylsilyl)acetylene (B1583190) through the removal of the trimethylsilyl (B98337) protecting group. researchgate.net

Benzyl Azide: Benzyl azide is often prepared in situ from the reaction of benzyl bromide with sodium azide. ampp.orgresearchgate.net This method is convenient and avoids the isolation of the potentially hazardous azide intermediate. Benzyl azide is also commercially available. orgsyn.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) Approaches

The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a complementary method to CuAAC, primarily yielding 1,5-disubstituted 1,2,3-triazoles. organic-chemistry.orgchalmers.se This regioselectivity is a key distinction from the copper-catalyzed counterpart.

Comparison with CuAAC in Synthesis of this compound and Derivatives

The most significant difference between CuAAC and RuAAC lies in the regioselectivity of the products. While CuAAC exclusively produces the 1,4-disubstituted isomer of this compound, RuAAC leads to the formation of the 1,5-disubstituted isomer, 1-benzyl-5-phenyl-1H-1,2,3-triazole. organic-chemistry.orgchalmers.senih.gov

Another key difference is the substrate scope. RuAAC can tolerate internal alkynes, leading to fully substituted 1,2,3-triazoles, a reaction not possible with CuAAC which requires terminal alkynes. organic-chemistry.orgnih.govacs.org

The reaction mechanisms also differ. CuAAC is thought to proceed through a copper acetylide intermediate, whereas RuAAC involves the oxidative coupling of the azide and alkyne to a six-membered ruthenacycle. organic-chemistry.org

FeatureCuAACRuAAC
Regioisomer 1,4-disubstituted1,5-disubstituted
Alkyne Substrate Terminal alkynes onlyTerminal and internal alkynes
Catalyst Copper(I)Ruthenium(II) complexes
Mechanism Involves copper acetylide intermediateInvolves ruthenacycle intermediate

Catalytic Systems and Conditions in RuAAC

Several ruthenium complexes have been identified as effective catalysts for the cycloaddition of benzyl azide and phenylacetylene.

Cp*RuCl(PPh₃)₂: This was one of the first effective catalysts identified for RuAAC, producing 1,5-disubstituted 1,2,3-triazoles. acs.orgnih.gov

[Cp*RuCl]₄: This tetrameric complex has shown to be a highly active catalyst. nih.govacs.org

Cp*RuCl(COD): This complex is also a viable catalyst for the reaction. orgsyn.orgnih.gov

The reaction conditions for RuAAC can vary depending on the chosen catalyst. For instance, the reaction of benzyl azide and phenylacetylene catalyzed by CpRuCl(PPh₃)₂ in tetrahydrofuran (B95107) required 30 minutes at 65°C to reach 90% conversion. acs.org In contrast, using [CpRuCl]₄ in dimethylformamide, the reaction proceeded to completion in just 15 minutes at room temperature. acs.org A detailed procedure using Cp*RuCl(COD) in 1,2-dichloroethane (B1671644) at 45°C resulted in a 90-92% yield of 1-benzyl-5-phenyl-1H-1,2,3-triazole after 30 minutes. orgsyn.orgnih.gov It is important to note that RuAAC reactions are often sensitive to atmospheric oxygen and are best performed under an inert atmosphere. orgsyn.orgnih.gov

Water as Solvent in RuAAC

While a range of aprotic solvents are typically used for RuAAC, the use of protic solvents like water generally leads to substantially lower yields. core.ac.uk This is a notable difference from CuAAC, which can often be performed efficiently in aqueous media.

Alternative Synthetic Pathways for this compound Derivatives (e.g., Nucleophilic Substitution)

While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a prominent method for synthesizing this compound and its analogs, alternative pathways, particularly those involving nucleophilic substitution, offer valuable strategies for creating a diverse range of derivatives. nih.gov These methods are crucial for introducing various functional groups onto the triazole core, which can be pivotal for developing compounds with specific chemical and biological properties.

One notable approach involves the synthesis of N-benzyl-4-phenyl-1,2,3-triazole derivatives through nucleophilic substitution reactions. nih.gov This strategy typically begins with a pre-formed triazole ring that possesses a suitable leaving group, which can then be displaced by a variety of nucleophiles. This allows for the late-stage functionalization of the molecule, providing a modular and efficient route to a library of related compounds.

The versatility of this method is demonstrated by the preparation of numerous derivatives where different substituents are introduced. The reactions are generally carried out under standard conditions for nucleophilic substitution, with the specific base, solvent, and temperature being optimized for each transformation.

Below is a table summarizing representative examples of nucleophilic substitution reactions for the synthesis of this compound derivatives.

Starting MaterialNucleophileReagents and ConditionsProductYield (%)
1-Benzyl-4-phenyl-5-chloro-1H-1,2,3-triazoleSodium MethoxideMethanol, Reflux1-Benzyl-5-methoxy-4-phenyl-1H-1,2,3-triazoleHigh
1-Benzyl-4-phenyl-5-bromo-1H-1,2,3-triazolePiperidineDMF, 100 °C1-(1-Benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)piperidineGood
4-(1-Benzyl-1H-1,2,3-triazol-4-yl)phenolMethyl IodideK₂CO₃, Acetone, Reflux1-Benzyl-4-(4-methoxyphenyl)-1H-1,2,3-triazoleHigh
1-(4-Bromobenzyl)-4-phenyl-1H-1,2,3-triazoleSodium AzideDMSO, 90 °C1-(4-Azidobenzyl)-4-phenyl-1H-1,2,3-triazoleModerate

Table 1: Examples of Nucleophilic Substitution Reactions for the Synthesis of this compound Derivatives

The successful synthesis of these derivatives underscores the utility of nucleophilic substitution as a key tool in the synthetic chemist's arsenal (B13267) for modifying the this compound scaffold. nih.gov The ability to readily introduce a wide array of functional groups paves the way for the exploration of structure-activity relationships in various applications.

Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 4 Phenyl 1,2,3 Triazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of a compound by mapping the magnetic environments of its constituent nuclei, primarily protons (¹H) and carbon-13 (¹³C).

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of 1-benzyl-4-phenyl-1,2,3-triazole, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to each unique proton environment within the molecule. researchgate.net The spectrum is characterized by a singlet for the triazole proton, a singlet for the benzylic methylene (B1212753) protons, and a series of multiplets for the aromatic protons of the benzyl (B1604629) and phenyl rings. researchgate.netnih.gov

A representative analysis of the ¹H NMR data is presented below. The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, tetramethylsilane (B1202638) (TMS).

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz) Reference
Triazole-H7.66 - 7.67s (singlet)1H- researchgate.netnih.gov
Phenyl-H (ortho)7.79 - 7.81m (multiplet) / d (doublet)2HJ = 8.1 researchgate.netnih.gov
Benzyl-H & Phenyl-H7.30 - 7.42m (multiplet)8H- researchgate.net
Methylene (-CH₂-)5.57 - 5.58s (singlet)2H- researchgate.netnih.gov
s: singlet, d: doublet, m: multiplet

The singlet at approximately 7.67 ppm is characteristic of the lone proton on the triazole ring. researchgate.netnih.gov The benzylic protons appear as a sharp singlet around 5.58 ppm, indicating their equivalence and lack of coupling with adjacent protons. researchgate.netnih.gov The aromatic region, between 7.30 and 7.81 ppm, displays a more complex pattern of signals. The two protons on the phenyl ring ortho to the triazole linkage are typically shifted downfield to around 7.80 ppm due to the electronic effects of the heterocyclic ring. researchgate.netnih.gov The remaining protons of the phenyl and benzyl groups resonate as a complex multiplet. researchgate.net

¹³C NMR Analysis of the Carbon Framework

Complementing the proton data, the ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The spectrum for this compound shows distinct resonances for the aliphatic benzylic carbon and the aromatic and triazole carbons.

Carbon Assignment Chemical Shift (δ, ppm) Reference
C (Triazole, substituted)148.1 - 148.2 researchgate.netuitm.edu.my
C (Benzyl, quaternary)134.6 researchgate.netuitm.edu.my
C (Phenyl, quaternary)130.4 researchgate.netuitm.edu.my
CH (Aromatic)129.1, 128.8, 128.7, 128.1, 128.0, 125.6 researchgate.netuitm.edu.my
CH (Triazole)119.5 researchgate.netuitm.edu.my
CH₂ (Benzylic)54.1 - 54.2 researchgate.netuitm.edu.my

The benzylic carbon signal appears upfield around 54.1 ppm. researchgate.netuitm.edu.my The carbon atom of the triazole ring bearing a proton (C-H) is observed at approximately 119.5 ppm, while the substituted triazole carbon appears significantly downfield at about 148.1 ppm. researchgate.netuitm.edu.my The various aromatic carbons resonate in the expected region between 125 and 135 ppm. researchgate.netuitm.edu.my

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound (typically recorded using a KBr pellet) displays several characteristic absorption bands. iucr.org

Vibrational Mode Wavenumber (cm⁻¹) Reference
C-H stretch (aromatic & triazole)3133, 3084, 3035 iucr.org
C-H stretch (aliphatic, -CH₂-)2959, 2865 iucr.org
C=C stretch (aromatic)1495 iucr.org
CH₂ bend1457 iucr.org
N=N-N stretch (triazole ring)1221 iucr.org
C-N stretch1189 iucr.org
=C-H out-of-plane bend (triazole)832 iucr.org
C-H out-of-plane bend (aromatic)739, 693 iucr.org

The spectrum shows characteristic C-H stretching vibrations for both aromatic and aliphatic protons. iucr.org A notable feature is the band around 1221 cm⁻¹, which is attributed to the N-N=N stretching of the triazole ring. iucr.org The presence of both benzyl and phenyl groups is confirmed by the various aromatic C=C and C-H bending vibrations. iucr.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₅H₁₃N₃, corresponding to a molecular weight of 235.28 g/mol . researchgate.net

In electron impact mass spectrometry (EI-MS), the molecular ion peak (M⁺) is observed at an m/z of 235. iucr.org A significant fragment in the mass spectrum is the tropylium (B1234903) cation ([C₇H₇]⁺) at m/z 91, which is a characteristic fragment of benzyl-substituted compounds. iucr.org Another prominent fragmentation pathway involves the loss of a nitrogen molecule (N₂), resulting in a fragment ion. iucr.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. For the protonated molecule [M+H]⁺, the calculated exact mass is 236.1182, which is consistent with experimental findings. researchgate.netnih.gov

X-ray Diffraction Analysis of Solid-State Structure

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and crystal packing.

Crystal Data and Unit Cell Parameters

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. researchgate.netnih.gov The compound crystallizes in the monoclinic system with the space group P12₁/c. researchgate.netnih.gov The unit cell parameters, which define the size and shape of the basic repeating unit of the crystal lattice, have been reported as follows. researchgate.netnih.gov

Parameter Value Reference
Crystal SystemMonoclinic researchgate.netnih.gov
Space GroupP12₁/c researchgate.netnih.gov
a6.038(2) Å researchgate.netnih.gov
b8.094(3) Å researchgate.netnih.gov
c25.62(1) Å researchgate.netnih.gov
α90° researchgate.netnih.gov
β93.80(4)° researchgate.netnih.gov
γ90° researchgate.netnih.gov
Volume (V)1249.3 ų researchgate.netnih.gov
Z (Molecules per unit cell)4 researchgate.netnih.gov

The structural analysis reveals that the phenyl group is nearly coplanar with the triazole ring, while the benzyl group is oriented almost perpendicularly to the triazole plane. This conformation minimizes steric hindrance between the bulky substituents. The precise bond lengths and angles within the molecule, determined from the crystal structure, are consistent with the delocalized electronic nature of the triazole ring. researchgate.net

Molecular Conformation and Dihedral Angles in Crystalline State

The definitive solid-state structure of this compound was determined by single-crystal X-ray crystallography. The compound crystallizes in a monoclinic system with the space group P121/c1. researchgate.netresearchgate.net The analysis confirms the covalent structure and provides precise measurements of the unit cell dimensions. researchgate.net The bond distances and angles within the molecule show no significant deviations from standard values. researchgate.net

Table 1: Crystallographic Data for this compound

ParameterValueReference
Molecular FormulaC₁₅H₁₃N₃ researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupP121/c1 (No. 14) researchgate.net
a15.65(1) Å researchgate.net
b8.094(3) Å researchgate.net
c25.62(1) Å researchgate.net
β93.80(4)° researchgate.net
Volume (V)1249.4 ų researchgate.net
Z4 researchgate.net

In addition to experimental data, theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311++G(2df,p) level have been performed to understand the molecule's conformational flexibility. researchgate.net These studies calculated the dihedral angle between the benzyl and phenyl rings in different environments. The results show that the conformation is influenced by the surrounding medium, with the dihedral angle varying between the gas phase and different solvents. researchgate.net

Table 2: Calculated Dihedral Angles of this compound in Different Phases

PhaseDihedral Angle (28N–29C–7C–8C)Reference
Gas Phase53.48° researchgate.net
CDCl₃ (solvent)57.23° researchgate.net
DMSO (solvent)72.88° researchgate.net

Intermolecular Interactions and Packing Arrangements (e.g., Hirshfeld Surface Analysis)

While a specific Hirshfeld surface analysis for this compound has not been detailed in the surveyed literature, the inherent chemical nature of the 1,2,3-triazole ring system allows for several types of intermolecular interactions that are crucial for its crystal packing. The 1,2,3-triazole framework is recognized for its high dipole moment and its capacity to engage in hydrogen bonding and π-π stacking interactions. researchgate.net

The molecular packing, as indicated by the crystal structure determination, shows the arrangement of molecules within the unit cell. researchgate.net In related triazole structures, intermolecular contacts such as C-H···N, C-H···π, and π-π stacking are commonly observed forces that stabilize the three-dimensional crystalline lattice. iucr.orgnih.govcsic.es Given the presence of two aromatic rings (benzyl and phenyl) and the nitrogen-rich triazole ring, it is expected that C-H···π and π-π stacking interactions play a significant role in the crystal packing of this compound.

Computational Studies and Theoretical Investigations of 1 Benzyl 4 Phenyl 1,2,3 Triazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of 1-benzyl-4-phenyl-1,2,3-triazole and its derivatives. These calculations offer valuable insights into the molecule's geometry, electronic structure, and reactivity.

Geometry Optimization and Energetic Landscapes

DFT calculations, often employing methods like B3LYP with various basis sets (e.g., 6-311G*, 6-311++G(2df,p)), have been used to determine the optimized ground-state geometry of this compound. researchgate.netresearchgate.net These studies reveal a non-planar structure where the phenyl and benzyl (B1604629) rings are twisted relative to the central triazole ring. For instance, in a related derivative, the phenyl and benzyl groups were found to make a dihedral angle of 47.50(4)°. researchgate.net

Energy minimization calculations on a similar derivative, 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methoxy]benzene-1,2-dicarbonitrile, showed that the conformation observed in the solid state is nearly 7 kcal mol⁻¹ higher in energy than the energy-minimized structure. nih.gov The low-energy conformation exhibits a syn disposition of the outer rings, which allows for intramolecular π–π interactions. nih.gov This highlights the influence of crystal packing forces on the molecule's conformation.

Calculated Dihedral Angles of 1-Benzyl-4-phenyl-1H-1,2,3-triazole in Different Environments
EnvironmentDihedral Angle (28N–29C–7C–8C)Computational Method
Gas Phase53.48°B3LYP/6-311++G(2df,p) with SMD
CDCl357.23°B3LYP/6-311++G(2df,p) with SMD
DMSO72.88°B3LYP/6-311++G(2df,p) with SMD

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic properties. For pyrene (B120774) derivatives containing 1-benzyl-1,2,3-triazole units, the HOMO and LUMO are primarily localized on the pyrene core. nih.gov

In a study on a related 1,2,3-triazole derivative, the HOMO-LUMO energy gap was calculated to be significant, suggesting high kinetic stability. iucr.org The electrophilicity index value indicated the molecule's global electrophilic nature. iucr.org The distribution of these orbitals provides insights into potential sites for electrophilic and nucleophilic attack.

Thermodynamic Property Calculations

A comprehensive thermodynamic study of 1-benzyl-4-phenyl-1H-1,2,3-triazole has been conducted, determining key properties in both crystalline and gaseous states. bsu.by The standard internal energy and enthalpy of combustion at 298.15 K were determined to be ΔcUº = –(8075.68 ± 2.86) kJ∙mol⁻¹ and ΔcHº = –(8080.02 ± 2.86) kJ∙mol⁻¹, respectively. bsu.by From these values, the standard formation enthalpy in the condensed state at 298.15 K was calculated as ΔfHº = (319.42 ± 3.47) kJ∙mol⁻¹. bsu.by

Furthermore, the temperature dependence of the heat capacity was measured, and standard thermodynamic functions such as heat capacity, entropy, reduced enthalpy, and reduced Gibbs energy were calculated. bsu.by At 298.15 K, these values were (276.1 ± 1.1), (212.0 ± 0.8), (131.8 ± 0.5), and (80.18 ± 0.32) J∙mol⁻¹∙K⁻¹, respectively. bsu.by

Standard Thermodynamic Properties of 1-Benzyl-4-phenyl-1H-1,2,3-triazole at 298.15 K
PropertyValueUnit
Standard Internal Energy of Combustion (ΔcUº)–(8075.68 ± 2.86)kJ∙mol⁻¹
Standard Enthalpy of Combustion (ΔcHº)–(8080.02 ± 2.86)kJ∙mol⁻¹
Standard Formation Enthalpy (condensed) (ΔfHº)(319.42 ± 3.47)kJ∙mol⁻¹
Heat Capacity276.1 ± 1.1J∙mol⁻¹∙K⁻¹
Entropy212.0 ± 0.8J∙mol⁻¹∙K⁻¹
Reduced Enthalpy131.8 ± 0.5J∙mol⁻¹∙K⁻¹
Reduced Gibbs Energy80.18 ± 0.32J∙mol⁻¹∙K⁻¹

Solvent Effects on Molecular Conformation and Electronic Properties

The conformation and electronic properties of this compound can be influenced by the solvent environment. DFT calculations using the Polarizable Continuum Model (PCM) have been employed to study these effects. researchgate.netekb.eg For this compound, the dihedral angle between the benzyl and phenyl groups changes in different solvents, indicating a degree of conformational flexibility. researchgate.net Specifically, the selected dihedral angle was found to be 53.48° in the gas phase, 57.23° in CDCl₃, and 72.88° in DMSO, showing a progressive increase with solvent polarity. researchgate.net These solvent-induced conformational changes can, in turn, affect the molecule's electronic properties and reactivity.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies have been instrumental in understanding their potential biological activities.

For instance, a series of 1-benzyl-4-phenyl-1H-1,2,3-triazoles were designed and synthesized, and their ability to improve the transcriptional functions of the estrogen-related receptor γ (ERRγ) was demonstrated. nih.gov ERRγ is a potential target for treating obesity-related disorders, and these triazole derivatives were shown to potently elevate the mRNA and protein levels of ERRγ's downstream targets. nih.gov Although detailed docking scores and binding poses are specific to each study, the general approach involves docking the triazole derivatives into the ligand-binding pocket of the target protein to predict binding affinities and key interactions. The 1,2,3-triazole scaffold is particularly interesting for molecular docking due to its ability to engage in various interactions, including hydrogen bonds and π-π stacking, with biological targets. researchgate.net

Ligand-Protein Binding Interactions and Mechanisms

Computational studies have been pivotal in understanding how derivatives of the this compound scaffold interact with various biological targets. Although specific studies on the parent compound are limited, research on its derivatives offers a window into the potential binding modes.

One notable area of investigation has been on 4-phenyl-1H-1,2,3-triazole phenylalanine derivatives as inhibitors of the HIV-1 capsid (CA) protein. nih.govacs.org Molecular dynamics (MD) simulations of a representative compound from this series, 6a-9, have been used to predict its binding within the active site of the HIV-1 CA monomer. nih.govacs.org These simulations revealed that the compound can exist in different conformational states, leading to varied binding modes within the protein's active site. nih.gov

The binding analysis showed a combination of hydrophobic interactions and hydrogen bonds. For instance, in one binding mode, the phenyl group adjacent to the triazole ring engages in hydrophobic interactions with the MET66 residue of the HIV-1 CA protein. nih.gov In contrast, this interaction was absent in another predominant binding cluster. nih.gov

Hydrogen bonding, although predicted to be of low frequency, was also observed. In one binding orientation, a hydrogen bond was formed with the THR107 residue, while in another, an interaction with LYS70 was noted. nih.gov The MD simulation results suggested that while the binding in the most common conformational state might be relatively weak, more significant interactions are present in less populated binding modes. nih.gov

Further computational work on other triazole derivatives has also highlighted the importance of non-covalent interactions, such as van der Waals forces and dipole-dipole bonds, in their binding to various biological targets. unimi.it Docking studies on some 1,2,3-triazole derivatives have suggested a strong binding affinity, with halogen atoms in certain derivatives showing favorable interactions with the HEME group of 14-alpha demethylase (CYP51), a key enzyme in fungi. researchgate.net

Derivative SeriesTarget ProteinKey Interacting ResiduesType of Interaction
4-Phenyl-1H-1,2,3-triazole phenylalanine derivativesHIV-1 Capsid (CA)MET66Hydrophobic
THR107Hydrogen Bond
LYS70Hydrogen Bond
1-Aryl-1,3-diazidopropan-2-ol derivatives14-alpha demethylase (CYP51)HEME groupNot specified

Structure-Activity Relationship (SAR) Insights from Docking

Structure-activity relationship (SAR) studies, often complemented by molecular docking, are crucial for understanding how the chemical structure of a compound influences its biological activity. For the this compound scaffold, SAR insights have been primarily derived from the study of its derivatives.

A key aspect of the SAR for this class of compounds is the influence of substituents on both the benzyl and phenyl rings, as well as modifications to the triazole core itself. For instance, the introduction of bulkier substituents, such as the phenyl group in this compound, can decrease the molecule's conformational flexibility, which in turn can impact its ability to bind effectively to a biological target.

In the context of butyrylcholinesterase (BuChE) inhibition by triazole derivatives, it has been noted that the presence of electron-donating groups on the benzyl ring tends to enhance the inhibitory activity. Conversely, derivatives with long-chain alkyl groups generally show lower inhibitory potential compared to those with smaller substituents.

The versatility of the 4-phenyl-1,2,3-triazole framework allows for its use as a ligand in the synthesis of metal complexes, such as those with iridium(III), where the electronic and steric properties of the substituents can be finely tuned to achieve desired photophysical properties. acs.orgnih.gov This highlights the adaptability of the core structure for various applications based on targeted modifications.

Computational modeling of a xanthone-based derivative, where a 1,2,3-triazole ring was introduced as a linker, was performed to investigate the correlation between its conformation and its bioactivity against the MCF-7 breast cancer cell line. unimi.it This underscores the utility of computational approaches in rationalizing the design of hybrid molecules with improved therapeutic potential.

Structural ModificationImpact on Activity/PropertyTarget/Application
Bulkier substituents (e.g., phenyl group)Reduced conformational flexibility, potentially impacting bindingGeneral biological targets
Electron-donating groups on benzyl ringEnhanced inhibitory activityButyrylcholinesterase (BuChE)
Long-chain alkyl groupsLower inhibitory activityButyrylcholinesterase (BuChE)

Pharmacological and Biological Research of 1 Benzyl 4 Phenyl 1,2,3 Triazole Derivatives in Vitro Focus

Anticancer Activity Research (In Vitro Cell Line Studies)

The 1,2,3-triazole scaffold is recognized as a valuable component in the design of new anticancer agents. biointerfaceresearch.com Its derivatives have been shown to exert cytotoxic and antiproliferative effects against a range of human cancer cell lines through various mechanisms of action.

Cytotoxicity and Antiproliferative Activity against Specific Cancer Cell Lines

In vitro studies have demonstrated the cytotoxic potential of 1-benzyl-4-phenyl-1,2,3-triazole derivatives against several human cancer cell lines. A number of synthesized derivatives have shown promising activity against lung (A549), breast (MCF-7), and other cancer cell types. researchgate.net For instance, certain 1,2,3-triazole-containing compounds have displayed significant inhibitory effects on A549 lung cancer cells. nih.gov

A series of 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides were synthesized and screened for their antiproliferative activity against human cancer cell lines including A549, MCF-7, DU-145 (prostate), and HeLa (cervical). Many of these compounds showed promising cytotoxicity, particularly against the A549 lung cancer cell line. researchgate.net Similarly, novel dolutegravir (B560016) derivatives incorporating the 1,2,3-triazole moiety exhibited good inhibitory effects against A549 cells. researchgate.net

The antiproliferative activity of these derivatives has been evaluated using standard assays such as the MTT assay. The results are often presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. For example, some 1,2,3-triazole derivatives have shown IC50 values in the micromolar range against various cancer cell lines. biointerfaceresearch.com

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

Compound/Derivative Cancer Cell Line Activity (IC50) Reference
1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamides A549 (Lung) Promising cytotoxicity researchgate.net
Dolutegravir-1,2,3-triazole derivatives A549 (Lung) Good inhibitory effects researchgate.net
1,2,3-Triazole-containing pyridine (B92270) derivatives A549 (Lung) 1.023-23.61 μM researchgate.net
Phosphonate 1,2,3-triazole derivative HT-1080 (Fibrosarcoma) 15.13 µM biointerfaceresearch.com
Phosphonate 1,2,3-triazole derivative A-549 (Lung) 21.25 µM biointerfaceresearch.com
Phosphonate 1,2,3-triazole derivative MCF-7 (Breast) 18.06 µM biointerfaceresearch.com

This table is for illustrative purposes and represents a selection of reported data. For detailed information, please refer to the cited sources.

Mechanisms of Action in Cancer Cells

The anticancer effects of this compound derivatives are attributed to several mechanisms of action at the cellular level. These compounds have been shown to induce apoptosis (programmed cell death), cause cell cycle arrest, and inhibit key enzymes involved in cancer progression. nih.govresearchgate.net

One of the key mechanisms is the induction of apoptosis. For instance, a dolutegravir derivative containing a 1,2,3-triazole moiety was found to induce apoptosis in A549 tumor cells. researchgate.net The process of apoptosis is often confirmed by observing characteristic morphological changes in the cells and by assays that detect the activation of caspases, a family of proteases that execute apoptosis.

Cell cycle arrest is another important mechanism. Some 1,2,3-triazole derivatives have been shown to arrest the cell cycle at specific phases, such as the G1 or G2/M phase, thereby preventing cancer cells from dividing and proliferating. nih.gov For example, certain 1,2,3-triazole-containing pyridine derivatives have been found to cause S phase arrest in pancreatic ductal adenocarcinoma (PDAC) cells. researchgate.net

Furthermore, these compounds can inhibit the activity of various enzymes that are crucial for cancer cell survival and growth. Some derivatives have been identified as inhibitors of kinases such as CDK2, FLT4 (VEGFR3), and PDGFRA. researchgate.net The ability of the 1,2,3-triazole scaffold to interact with biological targets through hydrogen bonding and other non-covalent interactions contributes to its enzyme inhibitory potential. researchgate.net

Structure-Activity Relationships for Anticancer Potential

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of this compound derivatives. These studies involve systematically modifying the chemical structure of the lead compound and evaluating the effect of these modifications on its biological activity.

For the 1-benzyl-N-(2-(phenylamino)pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide series, SAR studies have provided insights into the structural features that are important for their antiproliferative activity. researchgate.net For example, the nature and position of substituents on the phenyl and benzyl (B1604629) rings can significantly influence cytotoxicity.

In a study of 1,2,3-triazole-containing pyridine derivatives, it was found that a methoxy (B1213986) group on the 2-arylpyridine moiety and a 3-phenoxy group on the benzyl group were favorable for activity against A549 cells. researchgate.net Another study on 1,4-naphthoquinone (B94277) derivatives bearing a 1,2,3-triazole moiety revealed that derivatives with a benzyl ring or a p-methyl benzyl ring showed potent inhibitory activity against several oncogenic kinases. researchgate.net

These SAR studies are instrumental in guiding the design of new, more potent, and selective anticancer agents based on the this compound scaffold.

Antimicrobial Activity Research (In Vitro Studies)

In addition to their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial activity. These in vitro studies have demonstrated their potential to inhibit the growth of various pathogenic bacteria and fungi.

Antibacterial Activity against Specific Bacterial Strains

Several studies have reported the in vitro antibacterial activity of this compound derivatives against a range of Gram-positive and Gram-negative bacteria. The antibacterial efficacy is typically determined by measuring the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the bacteria.

For example, SAR analysis of certain 1,2,4-triazole (B32235) derivatives (a related class of compounds) has shown that those containing a benzyl group at the 4-position of the triazole ring exhibited stronger inhibition of Gram-positive bacteria compared to their 4-phenyl counterparts. nih.gov While this finding is for a related but different triazole isomer, it highlights the importance of the benzyl group in antibacterial activity.

Antifungal Activity against Specific Fungal Strains

Derivatives of 1,2,3-triazoles have shown promising in vitro antifungal activity against various human pathogenic fungi. A study evaluating a series of 1-benzyl-4-(phenoxymethyl)-1,2,3-triazole derivatives reported potent antifungal activity against several fungal strains, including Candida albicans and Aspergillus niger. chemistryjournal.net The activity of these compounds was found to be comparable to or even better than that of established antifungal drugs like fluconazole (B54011) and voriconazole. chemistryjournal.net

Hybrid molecules combining the 1,2,3-triazole ring with other heterocyclic structures have also demonstrated significant antifungal properties. The antifungal activity is often evaluated by determining the MIC values against different fungal species.

Table 2: In Vitro Antifungal Activity of Selected this compound Derivatives

Compound/Derivative Fungal Strain Activity Reference
1-Benzyl-4-(phenoxymethyl)-1,2,3-triazole analogues Candida albicans MTCC 7253 Potent antifungal activity chemistryjournal.net
1-Benzyl-4-(phenoxymethyl)-1,2,3-triazole analogues Aspergillus niger MTCC 9652 Potent antifungal activity chemistryjournal.net

This table is for illustrative purposes and represents a selection of reported data. For detailed information, please refer to the cited sources.

Antimycobacterial Activity (e.g., Mycobacterium tuberculosis)

Derivatives of the 1,2,3-triazole core have been a subject of investigation for their potential as antimycobacterial agents. Research into 1,4-disubstituted 1,2,3-triazoles, which share a structural resemblance with the this compound framework, has shown that these compounds can exhibit activity against Mycobacterium tuberculosis.

In one study, a series of 1,4-disubstituted 1,2,3-triazoles featuring an aromatic ester functionality were synthesized and evaluated for their antitubercular properties. arabjchem.org These compounds were tested against Mycobacterium tuberculosis using a two-fold serial dilution method, with some derivatives showing comparable or even superior activity to reference drugs. arabjchem.org For instance, it has been noted in the literature that while 1-phenyl-1,2,3-triazole and 1-alkyl-1,2,3-triazole derivatives are active against M. tuberculosis H37Rv, the 1-benzyl-1,2,3-triazole derivatives tend to show weak to moderate inhibition against bacterial strains like S. aureus. scielo.org.mx

While direct and extensive data on this compound derivatives against M. tuberculosis is limited in the reviewed literature, related triazole structures have shown promise. For example, 3-benzylsulfanyl derivatives of 1,2,4-triazole displayed moderate to slight antimycobacterial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 32 to over 1000 micromol/L. nih.gov Another study on novel hybrid 1,2,3- and 1,2,4-triazoles identified potent inhibitors of the M. tuberculosis InhA enzyme, with IC50 values as low as 0.074 nM for some derivatives. nih.gov These findings suggest that the broader triazole scaffold is a viable starting point for the development of new antitubercular agents.

Table 1: Antimycobacterial Activity of Related Triazole Derivatives

Compound Class Target Organism Activity/MIC Reference
1,4-disubstituted 1,2,3-triazoles with aromatic ester Mycobacterium tuberculosis Comparable or better than reference drugs arabjchem.org
3-benzylsulfanyl derivatives of 1,2,4-triazole Mycobacterium tuberculosis 32->1000 µmol/L nih.gov

Structure-Activity Relationships for Antimicrobial Potential

The structural features of this compound derivatives play a crucial role in their antimicrobial potential. Studies on related triazole compounds have provided insights into the structure-activity relationships (SAR).

Research on 1-benzyl-1,2,3-triazole derivatives indicated that these small molecules generally exhibit weak antibacterial activity. scielo.org.mx However, the introduction of different functionalities can modulate this activity. For instance, studies on coumarin-1,2,3-triazole conjugates revealed that some derivatives showed significant antibacterial activity against Enterococcus faecalis, with MIC values between 12.5 and 50 µg/mL. mdpi.com Another study on a xanthone-based hybrid containing a 1,2,3-triazole ring linked to a tert-butylbenzylamino group reported a potent antibacterial effect against Staphylococcus aureus, with an IC50 value of 3.5 µM. mdpi.com

These findings collectively suggest that while the basic this compound scaffold may have modest antimicrobial properties, its activity can be significantly enhanced through strategic chemical modifications, such as the introduction of cationic centers or hybridization with other pharmacologically active moieties.

Anti-inflammatory Activity Research (In Vitro Studies)

The anti-inflammatory potential of this compound derivatives has been explored through various in vitro models, focusing on their ability to modulate key pathways in the inflammatory cascade.

Inhibition of Prostaglandin (B15479496) Synthesis

A significant area of investigation has been the ability of these compounds to inhibit the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. A study specifically focused on N-benzyl-4-phenyl-1,2,3-triazole derivatives demonstrated their capacity to inhibit prostaglandin synthesis in vitro. nih.gov The research involved evaluating a number of these derivatives for their ability to block the production of prostaglandins and to compete with labeled indomethacin (B1671933) for binding sites on bovine vesicular gland microsomes, indicating a direct interaction with the cyclooxygenase (COX) enzymes responsible for prostaglandin production. nih.gov

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, TNF-α, COX-1/COX-2, LOX)

Research into the broader class of triazole derivatives has provided evidence for their role in modulating various inflammatory mediators. Although much of the specific data comes from studies on the 1,2,4-triazole isomer, these findings suggest potential mechanisms for 1,2,3-triazole derivatives as well.

Several studies have identified 1,2,4-triazole derivatives as inhibitors of cyclooxygenase (COX) enzymes. nih.govmdpi.com Some of these compounds have shown selective inhibition of COX-2, the inducible isoform of the enzyme that is upregulated during inflammation. nih.gov For example, a series of diaryl-1,2,4-triazole derivatives were found to be potent COX-2 inhibitors with IC50 values in the low micromolar range. nih.gov The inhibition of both COX-1 and COX-2 has been reported for other triazole derivatives as well. researchgate.netnih.gov

Beyond COX inhibition, some 1,2,4-triazole derivatives have been shown to inhibit lipoxygenase (LOX), another key enzyme in the inflammatory pathway. mdpi.com Furthermore, certain triazole derivatives have demonstrated the ability to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) in a dose-dependent manner in vitro. nih.gov

Table 2: In Vitro Anti-inflammatory Activity of Related Triazole Derivatives

Compound Class Target Activity (IC50/Effect) Reference
N-benzyl-4-phenyl-1,2,3-triazole derivatives Prostaglandin Synthesis Demonstrated inhibition nih.gov
Diaryl-1,2,4-triazole derivatives COX-1 / COX-2 IC50 = 8.85–9.15 µM / IC50 = 1.98–2.13 µM nih.gov

Neuroprotective and Anti-neuroinflammatory Effects in Cell Models

The potential neuroprotective and anti-neuroinflammatory effects of triazole derivatives have also been investigated, primarily with the 1,2,4-triazole isomer. A study on a series of 1,2,4-triazole derivatives found that several compounds could protect PC12 cells, a common neuronal cell model, from cytotoxicity induced by hydrogen peroxide (H2O2) or sodium nitroprusside. nih.gov The most effective derivative in this study was also shown to scavenge reactive oxygen species (ROS) and restore the mitochondrial membrane potential. nih.gov Furthermore, this compound led to a reduction in the serum levels of the pro-inflammatory cytokines TNF-α and IL-1β in an animal model, suggesting an anti-neuroinflammatory effect. nih.gov These findings point to the potential of the triazole scaffold in mitigating neuronal damage and inflammation associated with neurodegenerative conditions.

Other Investigated Biological Activities (In Vitro)

Beyond antimicrobial and anti-inflammatory research, derivatives of this compound have been explored for other significant biological activities in vitro.

A notable study demonstrated that a series of 1-benzyl-4-phenyl-1H-1,2,3-triazoles can improve the transcriptional functions of the estrogen-related receptor γ (ERRγ). nih.gov ERRγ is a potential target for developing treatments for obesity and related metabolic disorders. The study found that these compounds could potently increase both the mRNA and protein levels of downstream targets of ERRγ. One of the most promising compounds, 4-(1-(4-iso-propylbenzyl)-1H-1,2,3-triazol-4-yl)benzene-1,2-diol, was shown to directly bind to the ERRγ ligand-binding domain. nih.gov This compound also stimulated the browning of white adipose tissue and induced mitochondrial biogenesis in vitro, highlighting its therapeutic potential for metabolic diseases. nih.gov

Tyrosinase Inhibitory Activity

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibitors are of great interest for applications in cosmetics, medicine, and the food industry. While the broader class of triazole-containing compounds has been explored for tyrosinase inhibitory potential, dedicated research on this compound derivatives specifically is not extensively documented in publicly available scientific literature.

Studies on related structures, however, suggest that the triazole scaffold can be a viable pharmacophore for tyrosinase inhibition. For instance, novel series of benzimidazole-1,2,3-triazole hybrids have been synthesized and evaluated for their inhibitory activity against mushroom tyrosinase. nih.gov In one such study, compounds featuring a 1-benzyl-1H-1,2,3-triazol-4-yl moiety linked to a benzimidazole (B57391) core demonstrated effective tyrosinase inhibition, with some derivatives showing IC₅₀ values comparable to the standard inhibitor, kojic acid. nih.gov Specifically, a compound with a 3,4-dichlorobenzyl group on the triazole ring was a potent inhibitor. nih.gov

Furthermore, research on 1,2,4-triazole derivatives has also yielded potent tyrosinase inhibitors. nih.govrsc.org These findings collectively indicate that the triazole ring system is a promising template for the design of new tyrosinase inhibitors. However, to date, in vitro studies focusing solely on the tyrosinase inhibitory activity of this compound and its simple derivatives are lacking, representing a potential area for future investigation.

Estrogen-Related Receptor γ (ERRγ) Transcriptional Function Modulation

Estrogen-related receptor γ (ERRγ) is an orphan nuclear receptor that plays a crucial role in regulating energy metabolism. It is considered a potential therapeutic target for metabolic diseases such as obesity. The identification of small molecules that can modulate ERRγ function is a significant area of research.

A series of 1-benzyl-4-phenyl-1H-1,2,3-triazoles has been designed and synthesized to investigate their ability to modulate the transcriptional activity of ERRγ. Current time information in Bangalore, IN. These compounds were found to enhance the transcriptional functions of the receptor, leading to an increase in the expression of its downstream target genes. Current time information in Bangalore, IN.

In vitro luciferase reporter assays were conducted in HEK293T cells to determine the half-maximal effective concentration (EC₅₀) of these derivatives. The results demonstrated that several of the synthesized this compound derivatives act as potent ERRγ agonists. One of the most active compounds identified in this study directly binds to the ERRγ ligand-binding domain. Current time information in Bangalore, IN. This binding was shown to thermally stabilize the ERRγ protein. Current time information in Bangalore, IN. Furthermore, this lead compound was found to stimulate the browning of white adipose tissue and promote mitochondrial biogenesis in vitro. Current time information in Bangalore, IN.

The table below summarizes the in vitro activity of selected this compound derivatives on ERRγ transcriptional function.

Compound IDSubstitution on Phenyl Ring at C4EC₅₀ (μM) for ERRγ Activation Current time information in Bangalore, IN.
4a H> 10
4c 4-OCH₃0.82
4e 4-Cl0.49
4f 4-Br0.55
4g 4-NO₂0.48
4h 4-CN0.88
4j 3-NO₂0.58
4k 3-Br0.39
4l 3-Cl0.28

Antioxidant Activity

The antioxidant potential of 1-benzyl-1,2,3-triazole derivatives has been evaluated through in vitro assays, primarily using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method. scielo.org.mx This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

In one study, a series of sixteen 1-benzyl-1,2,3-triazole derivatives with various substituents at the C-4 position of the triazole ring were synthesized and screened for their antioxidant activity. scielo.org.mx The findings revealed that the antioxidant capacity was significantly influenced by the nature of the substituent. scielo.org.mx

Specifically, derivatives bearing aminophenol groups at the C-4 position exhibited the highest DPPH scavenging activity. scielo.org.mx This suggests that the presence of a phenolic hydroxyl group in conjunction with an amino group enhances the antioxidant properties of these compounds. In contrast, derivatives with alkyl-hydroxyl substituents showed moderate to low activity. scielo.org.mx

The table below presents the DPPH radical scavenging activity for a selection of 1-benzyl-1,2,3-triazole derivatives.

Compound IDSubstituent at C-4 of Triazole Ring% DPPH Scavenging Activity (at 200 µg/mL) scielo.org.mx
5c 2-hydroxypropan-2-yl14.2
5d 1-hydroxycyclopentyl15.3
5e 1-hydroxycyclohexyl17.5
5f hydroxydiphenylmethyl29.8
5g 2-amino-4-methylphenyl88.5
5h 2-amino-4-chlorophenyl82.5
5i 2-amino-5-methylphenyl85.5

Applications in Materials Science and Catalysis

Role as Corrosion Inhibitors

1-Benzyl-4-phenyl-1,2,3-triazole (BPT) has emerged as a promising "green" corrosion inhibitor, particularly for protecting steel in various environments. ampp.orgtdl.org Its effectiveness stems from the presence of active centers, such as nitrogen atoms and multiple bonds, which facilitate the adsorption of the molecule onto metal surfaces, thereby passivating the substrate. ampp.org

Research has demonstrated the efficacy of BPT in mitigating corrosion of steel reinforcement in concrete. ampp.orgtdl.org In a simulated concrete pore solution containing a high concentration of chloride ions, BPT has been shown to significantly reduce the corrosion rate of steel rebar. ampp.org Electrochemical studies, including linear polarization resistance and electrochemical impedance spectroscopy (EIS), have confirmed its inhibitory action. ampp.org The optimal concentration for corrosion inhibition in this specific environment was found to be 3 mM, achieving an efficiency of 85.2%. ampp.org The mechanism of protection is attributed to the adsorption of BPT molecules onto the steel surface, forming a protective film. ampp.orgnih.gov

Furthermore, BPT has proven to be an excellent corrosion inhibitor for mild steel in acidic conditions, such as in a 1 M hydrochloric acid medium. nih.gov In this environment, it acts as a mixed-type inhibitor, influencing both the anodic and cathodic corrosion reactions through a combination of chemisorption and physisorption. nih.gov The adsorption process involves the displacement of water molecules from the metal surface by the BPT molecules and the formation of a metal-inhibitor complex. nih.gov

The performance of this compound as a corrosion inhibitor is summarized in the table below:

Metal/AlloyCorrosive MediumOptimal ConcentrationInhibition Efficiency (%)Reference
Steel RebarSynthetic Pore Solution + 2 M NaCl3 mM85.2 ampp.org
Mild Steel1 M HClNot specifiedNot specified nih.gov

Utilization as Ligands in Metal Complexes

The 1,2,3-triazole ring system is a valuable ligand in coordination chemistry due to the presence of three nitrogen atoms that can coordinate with metal ions. researchgate.net This has led to the extensive use of this compound and its derivatives in the design of various metal complexes, particularly with transition metals.

Coordination Chemistry with Transition Metals (e.g., Palladium, Platinum, Iridium)

Derivatives of 4-phenyl-1,2,3-triazole have been widely employed as ligands in the coordination and organometallic chemistry of transition metals like iridium(III), platinum(IV), ruthenium(II), and palladium(II). nih.gov These triazole-based ligands can coordinate to metal centers in different modes, for instance, as a C^N or C^C: chelating ligand, leading to the formation of diverse complex structures. nih.gov

In the case of iridium(III), 4-phenyl-1,2,3-triazole derivatives have been used to synthesize both bis-heteroleptic and tris-heteroleptic cationic complexes. nih.gov The coordination of these ligands significantly influences the photophysical and electrochemical properties of the resulting iridium(III) complexes, allowing for the fine-tuning of their emission colors, quantum yields, and redox potentials. nih.govacs.org For example, the combination of different triazole-based cyclometalating ligands and ancillary ligands like bipyridine or isocyanide has enabled the synthesis of iridium(III) complexes with emissions ranging from blue to red. nih.govacs.org

The synthesis of mono- and dinuclear iridium(III) and rhodium(III) complexes using 1-(2-pyridyl)-4-phenyl-1,2,3-triazole has also been reported. acs.org In these complexes, the ligand can coordinate through its N,N fragment and undergo subsequent C-H activation at the triazole and phenyl or pyridyl rings. acs.org

Design of Catalytic Systems Employing Triazole Ligands

The metal complexes formed with this compound and its derivatives often exhibit catalytic activity. The versatility of the triazole ligand allows for the design of catalysts for a range of chemical transformations.

For instance, palladium catalysts incorporating 1,2,3-triazole frameworks have been developed and shown to be effective in carbonylation and carbon-carbon bond formation reactions. researchgate.net The ability of the triazole ring to act as a metal chelator is a key feature in the design of these catalytic systems. researchgate.net

Furthermore, ruthenium complexes have been utilized to catalyze the cycloaddition of azides and alkynes to produce 1,2,3-triazole derivatives, including this compound itself. researchgate.net This highlights the dual role of triazoles, acting as both products of and ligands in catalytic reactions.

Building Blocks for Advanced Chemical Structures

The stable and functionalizable nature of the 1,2,3-triazole ring makes this compound a valuable building block for the synthesis of more complex and functional molecules. ontosight.airsc.org Its synthesis is often achieved through the highly efficient and regioselective copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". nih.govrsc.org

The triazole ring can serve as a rigid linker or a core scaffold in the construction of larger molecular architectures. rsc.org Its ability to participate in hydrogen bonding and π-π stacking interactions further enhances its utility in designing molecules with specific supramolecular assembly properties. researchgate.net

Examples of its use as a building block include its incorporation into:

Macrocyclic receptors: The triazole unit can be integrated into macrocycles designed for molecular recognition. rsc.org

Functional polymers and materials: It can be used as a monomer or a functional pendant group in the synthesis of polymers with tailored properties. rsc.orgtennessee.edu

Biologically active molecules: The triazole core is a common feature in many pharmacologically active compounds. nih.govnih.gov For example, derivatives of 1-benzyl-4-phenyl-1H-1,2,3-triazole have been synthesized and investigated for their potential to inhibit prostaglandin (B15479496) synthesis. nih.gov

Potential in Polymer Synthesis

The 1,2,3-triazole moiety is increasingly being incorporated into polymer structures to impart specific functionalities. tennessee.edu The use of this compound and related compounds in polymer synthesis is an area of growing interest.

Triazoles can be utilized as linkers in the formation of coordination polymers and metal-organic frameworks (MOFs). tennessee.edu These materials have applications in areas such as gas storage, separation, and catalysis. The triazole's ability to coordinate with metal centers is crucial for the assembly of these extended structures. tennessee.edu

Furthermore, triazole-functionalized polymers can be prepared by polymerizing monomers containing the triazole ring or by post-polymerization modification of a polymer with triazole-containing molecules. The resulting polymers can exhibit enhanced thermal stability, altered solubility, and the ability to coordinate with metals.

Concluding Remarks and Future Research Directions

Current State of Research on 1-Benzyl-4-phenyl-1,2,3-triazole

The scientific inquiry into this compound and its derivatives has unveiled a range of biological activities and material science applications, establishing it as a compound of significant interest. Current research has predominantly focused on its potential in medicinal chemistry and as a corrosion inhibitor.

A notable area of investigation involves the design and synthesis of 1-benzyl-4-phenyl-1H-1,2,3-triazole derivatives as modulators of estrogen-related receptor γ (ERRγ). nih.gov ERRγ is a potential therapeutic target for obesity and related metabolic disorders. nih.gov Researchers have successfully synthesized a series of these compounds and demonstrated their ability to enhance the transcriptional functions of ERRγ. One promising derivative, 4-(1-(4-iso-propylbenzyl)-1H-1,2,3-triazol-4-yl)benzene-1,2-diol, has been shown to directly bind to the ERRγ ligand-binding domain, leading to the stimulation of adipocyte browning and mitochondrial biogenesis, both in vitro and in vivo. nih.gov This suggests a considerable therapeutic potential for these compounds in treating obesity. nih.gov

In a different application, this compound (BPT) has been evaluated as a green corrosion inhibitor for steel reinforcement in concrete. ampp.org Studies have shown its effectiveness in reducing corrosion kinetics in chloride-containing environments. ampp.org The inhibitor's efficiency increases with concentration, with a 3 mM concentration of BPT showing the highest efficiency of 85.2%. ampp.org This highlights its potential as an environmentally friendly solution for protecting steel in infrastructure.

Furthermore, N-benzyl-4-phenyl-1,2,3-triazole derivatives have been synthesized and evaluated for their ability to inhibit prostaglandin (B15479496) synthesis in vitro. nih.gov Some of these compounds exhibited biological activity, indicating their potential as anti-inflammatory agents. nih.gov The synthesis of these derivatives was achieved through methods like nucleophilic substitution and 1,3-dipolar cycloaddition. nih.gov

The fundamental synthesis of this compound is often achieved via the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govmdpi.com This reaction typically involves the cycloaddition of benzyl (B1604629) azide (B81097) with phenylacetylene (B144264). wisdomlib.org Various catalytic systems and reaction conditions have been explored to optimize the synthesis of this and related triazoles. sci-hub.seresearchgate.net

Emerging Avenues for Academic Inquiry

The existing body of research on this compound opens up several promising avenues for future academic inquiry. The demonstrated biological activities suggest a vast, underexplored potential in drug discovery and development.

One of the most significant emerging areas is the expansion of its therapeutic applications. Given its activity as a modulator of ERRγ, further studies could explore its efficacy in other metabolic diseases beyond obesity, such as type 2 diabetes. nih.gov The anti-inflammatory potential suggested by the inhibition of prostaglandin synthesis warrants a more in-depth investigation into its mechanism of action and its potential for treating chronic inflammatory diseases. nih.gov The core 1,2,3-triazole scaffold is known for a wide range of biological activities, including antifungal, antiviral, and anticancer properties. researchgate.net Future research could focus on synthesizing and screening a broader library of this compound derivatives against various pathogens and cancer cell lines.

In the realm of materials science, the success of this compound as a corrosion inhibitor for steel could be extended to other metals and alloys. ampp.org Investigating its performance under different corrosive environments, such as acidic or marine conditions, would be a valuable line of inquiry. Furthermore, the triazole moiety is known for its utility in material science due to its structural characteristics. sci-hub.se This could be leveraged to explore the development of novel polymers or functional materials with tailored properties.

The hybridization of the this compound scaffold with other pharmacologically active molecules is another exciting prospect. For instance, creating hybrid molecules with flavonoids has been a successful strategy to enhance biological activity. nih.gov Similar approaches could be adopted to create novel compounds with synergistic or enhanced therapeutic effects.

Methodological Advancements in Triazole Research

The synthesis of 1,2,3-triazoles, including this compound, has been significantly advanced by the advent of click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govsciencedaily.com This reaction is highly efficient, regioselective, and can be performed under mild conditions, often in aqueous solvents. sciencedaily.com Recent methodological advancements have focused on improving the sustainability and efficiency of these synthetic routes.

One area of progress is the development of more environmentally friendly and recyclable catalysts. While copper has been the traditional catalyst, researchers are exploring other metals and even metal-free conditions. mdpi.com For example, ruthenium-catalyzed cycloadditions have been developed to access different regioisomers of triazoles. sciencedaily.com The use of heterogeneous catalysts, such as copper on charcoal, is also gaining traction as it simplifies product purification and catalyst recycling. rsc.org

Microwave-assisted synthesis has emerged as a powerful tool to accelerate the synthesis of triazoles. nih.gov This technique can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.gov The combination of microwave irradiation with green solvents further enhances the sustainability of these synthetic protocols. nih.gov

Flow chemistry represents another significant methodological advancement for the synthesis of 1,2,3-triazoles. rsc.org Continuous flow reactors offer precise control over reaction parameters, improved safety for handling potentially hazardous intermediates like azides, and scalability for industrial applications. rsc.org A robust protocol for the synthesis of 1-monosubstituted and 1,4-disubstituted 1H-1,2,3-triazoles using a heterogeneous copper-on-charcoal catalyst under continuous flow conditions has been established. rsc.org

Furthermore, one-pot multi-component reactions are being developed to streamline the synthesis of complex triazole derivatives. sci-hub.se These methods allow for the construction of the target molecule from simple starting materials in a single step, which improves efficiency and reduces waste.

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl-4-phenyl-1,2,3-triazole, and how can reaction efficiency be optimized?

The most widely used method is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC or "click chemistry"). To optimize efficiency:

  • Use Cu(I) sources like CuSO₄·5H₂O with sodium ascorbate in a 1:2 molar ratio in aqueous or polar aprotic solvents (e.g., DMSO) at room temperature.
  • Ensure stoichiometric equivalence of benzyl azide and phenylacetylene precursors to minimize side products.
  • Monitor reaction progress via TLC or HPLC, with typical yields exceeding 90% under optimized conditions .

Q. How is this compound characterized using spectroscopic and chromatographic methods?

Key characterization data include:

  • IR spectroscopy : Peaks at ~3128 cm⁻¹ (C–H stretching) and ~1461 cm⁻¹ (triazole ring vibrations) .
  • ¹H NMR (CDCl₃) : Distinct signals at δ 7.67–7.60 (aromatic protons), δ 5.43 (benzyl CH₂), and δ 7.50 (triazole proton) .
  • Mass spectrometry : Molecular ion [M]+ at m/z 235, with fragmentation patterns confirming the benzyl and phenyl substituents .

Q. What preliminary biological screening approaches are recommended for assessing the bioactivity of this compound derivatives?

  • Conduct antimycobacterial assays against M. tuberculosis H37Rv using microplate Alamar Blue assays (MIC values <10 µg/mL indicate activity) .
  • Screen for antifungal or antibacterial activity via broth microdilution methods, comparing efficacy against standard strains like Candida albicans or Staphylococcus aureus.

Advanced Research Questions

Q. How can Buchwald-Hartwig cross-coupling be applied to functionalize this compound, and what catalytic systems are effective?

  • Use Pd catalysts (e.g., Pd(OAc)₂ or XPhos-Pd-G3) with ligands like Xantphos in toluene/EtOH at 80–100°C.
  • React this compound-5-amine with aryl halides (e.g., 1-bromo-4-methylbenzene) to introduce aryl groups at the 5-position.
  • Optimize reaction time (12–24 hrs) and base (Cs₂CO₃) for >70% yields .

Q. What computational strategies are employed to correlate the hydrogen-bonding capacity of this compound with its molecular interactions in different solvents?

  • Analyze ¹H NMR chemical shifts in DMSO-d₆ vs. CDCl₃ to identify solvent-dependent hydrogen bonding (e.g., deshielding of triazole C–H protons in DMSO due to stronger H-bond acceptor properties) .
  • Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and quantify H-bond donor/acceptor strengths .

Q. How does the substitution pattern on the triazole ring influence biological specificity, as observed in comparative scaffold analyses?

  • Replace the 4-phenyl group with electron-withdrawing groups (e.g., sulfonyl or carbonyl linkages) to enhance target affinity.
  • Compare specificity using molecular docking (AutoDock Vina) against enzymes like mycobacterial cytochrome P450. Scaffolds with sulfonyl linkages show higher specificity due to stronger electrostatic interactions .

Q. What methodologies are recommended for resolving crystallographic ambiguities in this compound derivatives using modern software suites?

  • Use SHELXL for structure refinement against high-resolution X-ray data. Key steps:
  • Import .hkl files into WinGX for data reduction and Fourier map generation.
  • Refine anisotropic displacement parameters and validate geometry with ORTEP for visualization .

Safety and Handling

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Use PPE (gloves, goggles) due to potential irritancy (GHS Category 2).
  • Store in a cool, dry environment (<25°C) away from oxidizing agents.
  • Dispose of waste via incineration or licensed chemical waste services .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.